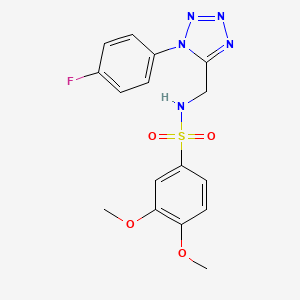

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group, linked via a methylene bridge to a 3,4-dimethoxybenzenesulfonamide moiety. The tetrazole ring contributes to its aromaticity and acidity, while the sulfonamide group is a common pharmacophore in medicinal chemistry.

Propriétés

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O4S/c1-25-14-8-7-13(9-15(14)26-2)27(23,24)18-10-16-19-20-21-22(16)12-5-3-11(17)4-6-12/h3-9,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBFXTDQBBTAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The fluorophenyl group is introduced via a substitution reaction, and the dimethoxybenzenesulfonamide moiety is attached through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Applications De Recherche Scientifique

The compound exhibits significant biological activities that are of interest in the field of medicinal chemistry.

Anticancer Activity

Research indicates that compounds similar to N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide have shown promising anticancer effects. For instance, derivatives of sulfonamides have been synthesized and tested against various cancer cell lines, demonstrating cytotoxicity and potential as therapeutic agents. A study highlighted the synthesis of novel sulfonamide derivatives that exhibited significant activity against human cancer cell lines such as HCT-116 and MCF-7 .

Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with tumor growth and proliferation. The tetrazole moiety is known to interact with biological targets, enhancing the compound's efficacy against cancer cells .

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology:

Antimicrobial Properties

Some studies suggest that sulfonamide derivatives possess antimicrobial properties. The structural components of this compound may contribute to its ability to inhibit bacterial growth, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory Effects

There is also evidence indicating that certain sulfonamide compounds exhibit anti-inflammatory properties. This could position this compound as a potential treatment for inflammatory diseases .

Case Studies

Mécanisme D'action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and fluorophenyl group play key roles in binding to these targets, while the dimethoxybenzenesulfonamide moiety may enhance the compound’s solubility and stability. The specific pathways involved depend on the application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Structural Comparisons

The compound is structurally analogous to sulfonamide and heterocyclic derivatives reported in recent literature. Key comparisons include:

Table 1: Structural Features of Selected Compounds

Key Differences :

- Heterocycles : The target compound’s tetrazole ring (pKa ~4.9) is more acidic than triazoles (pKa ~8–10), affecting solubility and protonation states under physiological conditions .

- Substituents: The 3,4-dimethoxy groups on the target compound are electron-donating, contrasting with electron-withdrawing groups (e.g., Cl, Br, nitro, trifluoromethyl) in analogs.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Notes:

Activité Biologique

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound characterized by its unique structural features, including a tetrazole ring and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₁₆F N₅O₄S

- Molecular Weight : 393.4 g/mol

- CAS Number : 941964-41-6

The compound's structure includes a fluorinated phenyl ring, a tetrazole moiety, and methoxy-substituted benzene, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds with tetrazole rings often exhibit significant antimicrobial activity. A study demonstrated that derivatives of tetrazole can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties. The presence of the sulfonamide group is also known to enhance antimicrobial effects by interfering with folic acid synthesis in bacteria.

Anticancer Activity

Preliminary studies have shown that sulfonamide derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been evaluated in vitro for their ability to inhibit tumor cell proliferation. The incorporation of the tetrazole ring may further enhance these effects due to its ability to interact with various biological targets involved in cancer progression.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes linked to disease processes. For example, sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

Case Study 1: Antimicrobial Screening

A recent study screened several tetrazole derivatives against common bacterial strains. The results indicated that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

| Target Compound | Staphylococcus aureus | 8 |

| Target Compound | Escherichia coli | 16 |

Case Study 2: Anticancer Activity Assessment

In another study focused on anticancer properties, the compound was tested on various cancer cell lines. The results showed a dose-dependent inhibition of cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549), indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzenesulfonamide?

- Methodology :

- Step 1 : Formation of the tetrazole core via cyclization of 4-fluoroaniline derivatives with sodium azide or thiocyanate under acidic conditions .

- Step 2 : Sulfonamide coupling by reacting the tetrazole-methyl intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl by-products .

- Purification : Column chromatography or recrystallization using CHCl₃/petroleum ether (1:2 v/v) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Key Techniques :

- ¹H/¹³C-NMR : Identify protons and carbons from the fluorophenyl, tetrazole, and dimethoxybenzene groups. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons in the tetrazole ring resonate at δ 7.2–8.1 ppm .

- IR Spectroscopy : Confirm sulfonamide S=O stretching (~1350 cm⁻¹) and tetrazole C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What computational approaches are suitable for analyzing the electronic properties and reactivity of this compound?

- Methodology :

- DFT/TD-DFT Calculations : Optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO) to assess charge transfer and reactivity .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-stacking) in crystallographic data to explain packing efficiency and stability .

- Docking Studies : Simulate binding interactions with biological targets (e.g., enzymes) using software like AutoDock Vina to prioritize in vitro testing .

Q. How can contradictory spectral data arising from tautomerism in the tetrazole moiety be resolved?

- Analysis Strategy :

- IR/NMR Comparison : Absence of νS–H (~2500–2600 cm⁻¹) and presence of νC=S (~1250 cm⁻¹) confirm the thione tautomer over the thiol form. In NMR, the absence of exchangeable NH protons further supports this .

- X-ray Crystallography : Use SHELXL for refinement to unambiguously determine the dominant tautomer in the solid state .

Q. What experimental design considerations are critical for studying this compound’s biological activity?

- Approach :

- Enzyme Assays : Test inhibitory activity against sulfotransferases or carbonic anhydrases (common sulfonamide targets) at varying pH and temperature conditions .

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) with IC₅₀ calculations to evaluate therapeutic potential .

- Metabolic Stability : Perform liver microsome studies to assess oxidative degradation pathways .

Data Contradiction and Optimization

Q. How should researchers address low yields during the sulfonamide coupling step?

- Troubleshooting :

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to minimize side reactions .

- Stoichiometry Adjustment : Use a 1.2:1 molar ratio of sulfonyl chloride to tetrazole intermediate to ensure complete reaction .

- Temperature Control : Maintain the reaction at 0–5°C to suppress hydrolysis of the sulfonyl chloride .

Q. What strategies mitigate spectral interference from methoxy groups during structural analysis?

- Solutions :

- Deuterated Solvents : Use DMSO-d₆ to resolve overlapping signals in crowded aromatic regions .

- 2D NMR (COSY, HSQC) : Differentiate methoxy protons from adjacent aromatic protons .

Reference Table: Key Spectral Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.